molecular formula C8H9IN2O B6228566 3-iodo-4-methylbenzohydrazide CAS No. 515153-82-9

3-iodo-4-methylbenzohydrazide

Cat. No. B6228566
CAS RN: 515153-82-9
M. Wt: 276.1
InChI Key:
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Description

3-Iodo-4-methylbenzohydrazide is a chemical compound with the linear formula C8H9IN2O . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a unique collection of chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=C(I)C=C(/C(O)=N/N)C=C1 . The InChI representation is 1S/C8H9IN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) .

Safety and Hazards

3-Iodo-4-methylbenzohydrazide is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . The hazard statements include H302, H315, H317, H319, and H400 . Precautionary statements include P273, P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-iodo-4-methylbenzohydrazide can be achieved through the reaction of 3-amino-4-methylbenzoic acid with iodine and hydrazine hydrate.", "Starting Materials": [ "3-amino-4-methylbenzoic acid", "iodine", "hydrazine hydrate" ], "Reaction": [ "Step 1: Dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in a mixture of water and ethanol.", "Step 2: Add iodine (1.2 equivalents) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add hydrazine hydrate (1.2 equivalents) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Filter the resulting precipitate and wash with water and ethanol.", "Step 5: Dry the product under vacuum to obtain 3-iodo-4-methylbenzohydrazide." ] }

CAS RN

515153-82-9

Molecular Formula

C8H9IN2O

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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